Rosiglitazone cholinate

Description

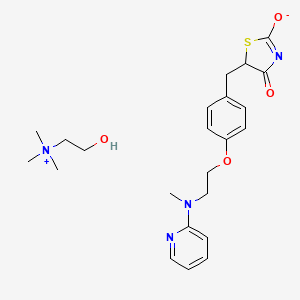

Structure

3D Structure of Parent

Properties

CAS No. |

920338-48-3 |

|---|---|

Molecular Formula |

C23H32N4O4S |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-4-oxo-1,3-thiazol-2-olate |

InChI |

InChI=1S/C18H19N3O3S.C5H14NO/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;1-6(2,3)4-5-7/h2-9,15H,10-12H2,1H3,(H,20,22,23);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

JKQQOKOTRFSCBL-UHFFFAOYSA-M |

SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)[O-])C3=CC=CC=N3.C[N+](C)(C)CCO |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)[O-])C3=CC=CC=N3.C[N+](C)(C)CCO |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Interactions

PPARγ Agonism and Binding Dynamics

Rosiglitazone's primary mechanism of action is its function as a full agonist at the PPARγ receptor. nih.govjst.go.jp This interaction initiates a cascade of molecular events, starting with its binding to a specific domain on the receptor, which in turn induces functional changes in the receptor's structure and activity.

Rosiglitazone (B1679542) binds directly to the Ligand-Binding Domain (LBD) of the PPARγ receptor. nih.gov The LBD contains a large, Y-shaped hydrophobic pocket that accommodates the ligand. jst.go.jposti.gov Structural studies, including X-ray crystallography, have elucidated the precise interactions between rosiglitazone and the amino acid residues within this pocket.

The molecule adopts a U-shaped conformation, allowing it to fit snugly within the binding site, wrapping around helix H3. jst.go.jp The thiazolidinedione (TZD) headgroup of rosiglitazone is essential for its high-affinity binding. It forms a network of hydrogen bonds with three key residues in the LBD: Histidine 323 on helix 5, Histidine 449 on helix 11, and Tyrosine 473 on helix 12 (part of the Activation Function-2 region). osti.govacs.org In addition to these polar interactions, the molecule is further stabilized by hydrophobic interactions with several other residues. acs.org Research has also indicated that rosiglitazone can co-bind with endogenous fatty acids within the ligand-binding pocket, which may influence receptor function. rcsb.orgelifesciences.org

| Interaction Type | Rosiglitazone Moiety | PPARγ LBD Residue | Helix Location |

|---|---|---|---|

| Hydrogen Bond | Thiazolidinedione Head | Histidine 323 | H5 |

| Hydrogen Bond | Thiazolidinedione Head | Histidine 449 | H11 |

| Hydrogen Bond | Thiazolidinedione Head | Tyrosine 473 | H12 (AF-2) |

| Hydrophobic Interaction | Central Phenyl Ring | Isoleucine 341 | H3 |

| Hydrophobic Interaction | Central Phenyl Ring | Valine 339 | H3 |

| Hydrophobic Interaction | Central Phenyl Ring | Arginine 288 | H3 |

| Hydrophobic Interaction | Central Phenyl Ring | Serine 289 | H3 |

The binding of rosiglitazone to the LBD is not a passive event; it actively induces a series of significant conformational changes in the PPARγ receptor. jst.go.jpdiabetesjournals.org In its unbound (apo) state, the LBD is highly flexible and dynamic. wiley.com The binding of an agonist like rosiglitazone stabilizes the receptor into a more compact and transcriptionally active conformation. wiley.comdiabetesjournals.org

This stabilization is characterized by structural shifts in several regions of the LBD, including the Ω loop and the loop between helix H2 and the β1-sheet. nih.gov The most critical conformational change occurs in the C-terminal Activation Function-2 (AF-2) helix, also known as helix H12. nih.govnih.gov Upon ligand binding, helix H12 is repositioned to cap the ligand-binding pocket, creating a stable surface that is recognized by and binds to transcriptional coactivator proteins. nih.govpnas.org This agonist-induced conformation makes the receptor more resistant to degradation by proteases, a feature that can be observed in vitro. diabetesjournals.org

Transcriptional Regulation and Gene Expression Modulation

Once activated by rosiglitazone, PPARγ modulates the expression of a vast network of target genes. This process involves partnership with another nuclear receptor, the recruitment of accessory proteins, and binding to specific DNA sequences to control gene transcription.

PPARγ does not act alone but functions by forming a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). wiley.comrcsb.orgresearchgate.net This PPARγ-RXR complex is the functional unit that binds to DNA. The complex recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter or enhancer regions of target genes. wiley.comnih.govresearchgate.net

The binding of the PPARγ-RXR heterodimer to the PPRE is a critical step for initiating gene transcription. rcsb.orgnih.gov Structural analyses of the intact complex bound to DNA reveal a non-symmetrical arrangement where the LBD of PPARγ makes extensive contacts with multiple domains in both proteins, enhancing the stability and specificity of the DNA binding. rcsb.org

The transcriptional activity of the PPARγ-RXR heterodimer is tightly controlled by its association with either corepressor or coactivator proteins. nih.govresearchgate.net In the unliganded state, the heterodimer is typically bound to a corepressor complex, which includes proteins like Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator of Retinoid and Thyroid hormone receptor (SMRT). wiley.comfrontiersin.org These corepressors actively silence or repress the transcription of target genes. wiley.com

The conformational change induced by rosiglitazone binding causes the dissociation of this corepressor complex. wiley.comdiabetesjournals.orgfrontiersin.org The newly formed surface on the activated LBD, particularly the stabilized AF-2 helix, serves as a docking site for transcriptional coactivator proteins. nih.govnih.gov A diverse array of coactivators are recruited, including Steroid Receptor Coactivator-1 (SRC-1), CREB-binding protein (CBP) and its paralog p300, Mediator Complex Subunit 1 (MED1), and PPARγ Coactivator 1-alpha (PGC-1α). wiley.comjst.go.jpnih.govphysiology.org These coactivators then connect the PPARγ-RXR complex to the general transcription machinery, often through activities like histone acetylation, which remodels chromatin to a more open state, facilitating gene expression. frontiersin.org

The ultimate physiological effects of rosiglitazone stem from the altered expression of hundreds of downstream target genes. wiley.com Research in various cellular and animal models has identified numerous genes regulated by rosiglitazone that are involved in glucose transport, lipid metabolism, and adipocyte function. fda.govdiabetesjournals.orgnih.gov

In adipocyte models like 3T3-L1 cells and in adipose tissue from ob/ob mice, rosiglitazone treatment leads to the upregulation of genes crucial for insulin (B600854) signaling and adipocyte differentiation, such as adiponectin, PGC-1α, and PPARγ itself. physiology.orgdiabetesjournals.org In Zucker diabetic fatty (ZDF) rats, rosiglitazone was found to normalize the expression of genes related to oxidative phosphorylation in white adipose tissue and to modulate genes in the PPAR signaling and fatty acid metabolism pathways in the liver. plos.org Studies in brown adipocytes have shown that rosiglitazone can increase the expression of the insulin receptor and enhance its tyrosine kinase activity. researchgate.net However, the regulation of some genes, like the glucose transporter GLUT4, can be tissue-specific and model-dependent. nih.govplos.org

| Gene Name | Protein Function | Effect of Rosiglitazone | Research Model | Reference |

|---|---|---|---|---|

| Adiponectin (AdipoQ) | Hormone involved in glucose regulation and fatty acid oxidation | Upregulation | Subcutaneous adipose tissue (human) | physiology.org |

| PPARγ (PPARG) | Master regulator of adipogenesis and drug target | Upregulation | Subcutaneous adipose tissue (human) | physiology.org |

| PGC-1α (PPARGC1A) | Transcriptional coactivator, regulates energy metabolism | Upregulation | Subcutaneous adipose tissue (human) | physiology.org |

| GLUT4 (SLC2A4) | Insulin-regulated glucose transporter | Increased expression/translocation | Skeletal muscle, brown adipocytes | nih.govresearchgate.net |

| Insulin Receptor (INSR) | Receptor for insulin, initiates signaling cascade | Increased expression and activity | Brown adipocytes | researchgate.net |

| Lipoprotein Lipase (LPL) | Enzyme that hydrolyzes triglycerides | Upregulation | Brown adipocytes | researchgate.net |

| IL-6 | Pro-inflammatory cytokine | Decreased expression | Subcutaneous adipose tissue (human) | physiology.org |

Non-Genomic Actions and Alternative Molecular Targets of Rosiglitazone

Beyond its well-established role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which primarily involves the regulation of gene expression, rosiglitazone also elicits a range of effects through non-genomic pathways. These alternative mechanisms involve direct interactions with cellular components like ion channels and the modulation of key signaling protein kinases, leading to rapid cellular responses that are independent of gene transcription.

Interactions with Ion Channels (e.g., Kv3.1) in Cellular Systems

Rosiglitazone has been shown to interact directly with several types of voltage-gated potassium (Kv) channels, which are crucial for regulating cellular excitability in various tissues. nih.gov Research using whole-cell patch-clamp techniques on Chinese hamster ovary (CHO) cells engineered to express specific channels has detailed these interactions.

Studies have specifically investigated the effect of rosiglitazone on Kv3.1 channels. koreascience.krkjpp.netnih.gov These channels are important for enabling high-frequency firing of neurons, particularly fast-spiking GABAergic interneurons. nih.gov The interaction of rosiglitazone with Kv3.1 channels is characterized by a rapid, reversible, and concentration-dependent inhibition of the potassium current. koreascience.krnih.gov The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 29.8 µM. koreascience.krnih.govnih.gov

The mechanism of inhibition involves rosiglitazone acting as an open-channel blocker. koreascience.krnih.gov This is supported by several key observations:

Rosiglitazone accelerates the decay of the Kv3.1 current without altering the channel's activation kinetics. koreascience.krnih.gov

The inhibitory effect is voltage-dependent, increasing steeply as the channel transitions to its open state. koreascience.krkjpp.net

The drug slows the deactivation of the Kv3.1 current. koreascience.krkjpp.net

Rosiglitazone also shifts the steady-state inactivation curve toward more negative potentials, suggesting it enhances the inactivation process. koreascience.krnih.gov

Beyond Kv3.1, rosiglitazone also inhibits other potassium channels, indicating a broader spectrum of activity on ion channels. It has been found to block Kv1.5 and Kv4.3 channels, also through an open-channel block mechanism. nih.govnih.govkjpp.net The inhibition of Kv1.5, a channel involved in cardiac action potential duration, occurs with an IC₅₀ of 18.9 µM. kjpp.netkoreascience.kr Similarly, its blockade of Kv4.3 channels has an IC₅₀ of 24.5 µM. nih.gov

| Channel | Cell System | Effect | Mechanism of Action | IC₅₀ | Reference |

|---|---|---|---|---|---|

| Kv3.1 | CHO Cells | Inhibition of current | Open-channel block | 29.8 µM | koreascience.krnih.govnih.gov |

| Kv1.5 | CHO Cells | Inhibition of current | Open-channel block | 18.9 µM | kjpp.netkoreascience.kr |

| Kv4.3 | CHO Cells | Inhibition of current | Open-channel block, acceleration of closed-state inactivation | 24.5 µM | nih.gov |

Modulation of Protein Kinase Pathways (e.g., PI3K/AKT, GSK3β)

Rosiglitazone influences cellular function by modulating critical protein kinase signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Glycogen Synthase Kinase 3β (GSK3β) pathway. These pathways are central to regulating cell survival, growth, and metabolism. koreamed.org

The PI3K/AKT pathway is a key signaling route for insulin and various growth factors. koreamed.org Research has shown that rosiglitazone can modulate this pathway, although the effects can be context-dependent. In several studies, rosiglitazone has been observed to increase the phosphorylation of AKT, a central kinase in the pathway, leading to its activation. nih.govnih.gov This activation is linked to increased glucose uptake and the alleviation of insulin resistance. nih.govfrontiersin.org For instance, in tilapia, rosiglitazone supplementation in a high-starch diet led to significantly increased phosphorylation of both Akt and GSK-3β, which resulted in the inactivation of GSK-3β and improved insulin sensitivity. nih.gov However, in other contexts, such as in certain non-small cell lung carcinoma cells, rosiglitazone has been reported to reduce the phosphorylation of Akt. apexbt.com

GSK3β is a downstream target that is typically inhibited by activated AKT. koreamed.org By modulating the PI3K/AKT pathway, rosiglitazone can indirectly affect GSK3β activity. Multiple studies have shown that rosiglitazone treatment can lead to the inhibition or normalization of GSK3β activity. nih.govmdpi.com Computational studies have suggested a high binding affinity of rosiglitazone for the GSK-3β receptor, pointing to a potential direct modulatory role. nih.gov Inhibition of GSK-3β is associated with reduced inflammation and increased cell proliferation. nih.gov In animal models of Parkinson's disease, rosiglitazone treatment normalized GSK3β activity and alleviated neuroinflammation. mdpi.com

| Pathway | Key Protein | Observed Effect | Cellular/Animal Model | Outcome | Reference |

|---|---|---|---|---|---|

| PI3K/AKT | AKT (Protein Kinase B) | Increased phosphorylation (Activation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased cell migration | nih.gov |

| Reduced phosphorylation (Inhibition) | Non-small cell lung carcinoma cells | Inhibition of cell proliferation | apexbt.com | ||

| PI3K/AKT/GSK3β | p-GSK-3β | Increased phosphorylation (Inhibition) | GIFT Tilapia | Alleviation of insulin resistance | nih.gov |

| GSK3β | Potential direct inhibition (in silico) | Computational model | High binding affinity suggests modulation | nih.gov | |

| Normalized activity | Animal model of Parkinson's Disease | Reduced neuroinflammation | mdpi.com |

Pre Clinical Investigations and Cellular Effects

Modulation of Cellular Metabolism

Rosiglitazone (B1679542) fundamentally alters cellular energy substrate handling, primarily by enhancing tissue sensitivity to insulin (B600854). drugbank.com Its effects are profound on glucose and lipid metabolism, and it plays a critical role in the differentiation of mesenchymal stem cells.

Rosiglitazone has been shown to improve glucose transport and metabolism in key metabolic tissues like adipose tissue and muscle. In hypertrophic adipocytes, which are often characterized by impaired glucose transport, rosiglitazone treatment efficiently improves insulin-stimulated glucose uptake. drugbank.com This enhancement occurs even without restoring insulin signaling or the expression of glucose transporter 4 (GLUT4) to normal levels, suggesting an improvement in the function of the existing transport machinery. drugbank.com

In muscle cells, the effects are also significant. Studies in patients with type 2 diabetes and coronary artery disease demonstrated that rosiglitazone therapy significantly increased myocardial glucose uptake in both ischemic and non-ischemic regions of the heart. nih.gov In experimental models of Huntington's disease, rosiglitazone treatment was found to increase glucose oxidation in both cardiac and skeletal muscle, contributing to improved cellular energetics. nih.gov This is partly achieved by increasing the expression of genes involved in glucose handling, such as hexokinase II in muscle and GLUT4 in adipocytes. nih.gov The principal effect of rosiglitazone is an increase in skeletal muscle glucose uptake. medscape.com

Table 1: Effects of Rosiglitazone on Glucose Metabolism

| Cell/Tissue Type | Key Finding | Mechanism/Observation | Source |

|---|---|---|---|

| Hypertrophic Adipocytes | Improved insulin-stimulated glucose transport | Occurred without restoration of insulin signaling or GLUT4 expression | drugbank.com |

| Myocardium (Human) | Increased glucose uptake | Observed in both ischemic and non-ischemic regions | nih.gov |

| Skeletal and Cardiac Muscle (Mouse Model) | Enhanced glucose oxidation | Contributed to correction of cellular energy deficits | nih.gov |

| Cultured Adipocytes (Mouse) | Increased expression of glucose handling genes | Upregulation of Slc2a4 (GLUT4) | nih.gov |

As a PPARγ agonist, rosiglitazone profoundly influences lipid metabolism. In type 2 diabetic subjects, rosiglitazone treatment lowered postprandial concentrations of non-esterified fatty acids (NEFA) and triglycerides. This effect may be due to decreased "spillover" of fatty acids from adipose tissue depots. In cellular models, rosiglitazone has been shown to increase the expression of genes in adipose tissue that are critical for fatty acid uptake and metabolism, including Fatty Acid Binding Protein 4 (FABP4), Lipoprotein Lipase (LPL), and the fatty acid translocase FAT/CD36.

In clinical metabolic studies, rosiglitazone therapy has been associated with a significant increase in HDL-C levels. nih.govnih.gov However, its effects on other lipids can be complex; some short-term studies have noted increases in total cholesterol and LDL-cholesterol, although longer-term observations suggest the increase in LDL-C may attenuate over time. nih.gov Rosiglitazone's activation of PPARγ influences a wide array of genes related to lipid homeostasis, which is central to its therapeutic effects.

Rosiglitazone exerts a powerful influence on the lineage commitment of mesenchymal stem cells (MSCs), which are capable of differentiating into various cell types, including adipocytes (fat cells) and osteoblasts (bone-forming cells). Research using human bone marrow-derived MSCs has demonstrated that rosiglitazone potentiates adipogenic differentiation while simultaneously counteracting and decreasing osteoblastogenesis. nih.gov

When MSCs are induced to differentiate towards an osteogenic phenotype, exposure to rosiglitazone can shift this differentiation pathway towards an adipogenic one. nih.gov This is evidenced by a marked increase in the expression of adipogenesis markers, such as FABP4, and a concurrent reduction in the expression of key osteoblastogenesis transcription factors like Runx2. nih.gov This reciprocal regulation highlights the central role of PPARγ activation in favoring fat cell formation at the expense of bone formation from a common progenitor cell pool. nih.gov Studies in mouse bone marrow-derived cell lines confirm that rosiglitazone is a reliable and potent inducer of adipogenesis, stimulating lipid accumulation and the expression of mature adipocyte markers.

Anti-inflammatory Mechanisms in Experimental Models

Beyond its metabolic effects, rosiglitazone possesses significant anti-inflammatory properties. wikipedia.orgchemsrc.com This action is primarily mediated through the activation of PPARγ, which can interfere with pro-inflammatory signaling pathways at the transcriptional level.

A key anti-inflammatory mechanism of rosiglitazone is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. chemsrc.com NF-κB is a critical transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes. wikipedia.org In experimental models, rosiglitazone has been shown to inhibit inflammation by preventing the activation and nuclear translocation of NF-κB. nih.gov

For instance, in human cardiomyocytes challenged with inflammatory stimuli, rosiglitazone blocked the phosphorylation and subsequent movement of NF-κB into the nucleus. nih.gov Similarly, in a lipopolysaccharide-induced peritonitis model, rosiglitazone pretreatment significantly decreased the phosphorylation of both NF-κB-p65 and its inhibitor, IκBα. This effect was also demonstrated in mononuclear cells from obese subjects, where rosiglitazone treatment led to a significant fall in NF-κB binding activity. These findings indicate that rosiglitazone's anti-inflammatory effects are directly linked to its inhibition of this central inflammatory pathway.

By suppressing NF-κB and other inflammatory pathways, rosiglitazone effectively reduces the production of a wide range of inflammatory mediators. In various human and animal cell models, rosiglitazone has been shown to inhibit the expression and secretion of pro-inflammatory cytokines and chemokines.

Studies on human immune cells and cardiomyocytes found that rosiglitazone inhibited the release of CXCL10, Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov In macrophage cell lines stimulated with lipopolysaccharide (LPS), rosiglitazone inhibited the production of Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-1β. Furthermore, clinical investigations in obese and diabetic subjects revealed that rosiglitazone treatment reduced plasma levels of Monocyte Chemoattractant Protein-1 (MCP-1) and C-reactive protein (CRP). This broad suppression of inflammatory molecules underscores the potent anti-inflammatory activity of rosiglitazone at the cellular level.

Table 2: Anti-Inflammatory Effects of Rosiglitazone

| Model System | Pathway/Mediator Affected | Observed Effect | Source |

|---|---|---|---|

| Human Cardiomyocytes | NF-κB Signaling | Blocked phosphorylation and nuclear translocation | nih.gov |

| Rat Peritonitis Model | NF-κB Signaling | Decreased phosphorylation of NF-κB-p65 and IκBα | |

| Human Mononuclear Cells | NF-κB Activity | Reduced NF-κB binding activity | |

| Human CD4+ T cells, Dendritic Cells | Chemokine (CXCL10) | Inhibited release | nih.gov |

| Human Cardiomyocytes | Cytokines (IL-6, IL-8) | Decreased release | nih.gov |

| Macrophage Cell Lines | Cytokines (TNF-α, IL-1β, IL-6) | Inhibited production | |

| Obese & Diabetic Subjects (Plasma) | Chemokine (MCP-1), CRP | Reduced plasma concentrations |

Effects on Immune Cell Function in In Vitro Systems

Rosiglitazone has demonstrated significant modulatory effects on various immune cells in in vitro settings, primarily through its action as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. These effects are context-dependent and vary across different immune cell lineages.

In studies involving macrophages , rosiglitazone has been shown to inhibit pro-inflammatory responses. For instance, in RAW264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS), rosiglitazone treatment led to a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govingentaconnect.com This anti-inflammatory effect is largely dependent on PPARγ activation and the subsequent suppression of the NF-κB signaling pathway. nih.gov However, other studies on bone marrow-derived macrophages have indicated that rosiglitazone can also increase macrophage proliferation while impairing their ability for efferocytosis (the clearance of apoptotic cells). ahajournals.org

Regarding dendritic cells (DCs) , rosiglitazone has been observed to promote a tolerogenic phenotype. When immature DCs are treated with rosiglitazone in the presence of maturation stimuli, they exhibit lower expression of surface markers associated with mature, antigen-presenting DCs. nih.gov This suggests that rosiglitazone may temper the initiation of adaptive immune responses by modulating DC function. In human CD4+ T cells and DCs, rosiglitazone has been found to inhibit the release of the chemokine CXCL10. nih.gov

The function of lymphocytes is also influenced by rosiglitazone. In experimental models of autoimmune diabetes, rosiglitazone treatment was associated with a reduction in CD4 and CD8 T cell infiltration into pancreatic islets. nih.gov This was attributed to the inhibitory effect of rosiglitazone on T lymphocyte activation and the subsequent decrease in TNF-α and interferon-gamma (IFN-γ) levels. nih.gov Specifically in human CD4+ T cells, rosiglitazone was shown to reduce the secretion of TNF-α. nih.gov

| Immune Cell Type | Experimental Model | Observed Effects | Reference |

|---|---|---|---|

| Macrophages (RAW264.7) | LPS-stimulated inflammation | Inhibited secretion of IL-1β, TNF-α, and IL-6; suppressed NF-κB signaling | nih.govingentaconnect.com |

| Macrophages (Bone Marrow-Derived) | In vitro culture | Increased proliferation; impaired efferocytosis | ahajournals.org |

| Dendritic Cells | Collagen-induced arthritis model | Induced a tolerogenic phenotype with lower expression of surface markers | nih.gov |

| CD4+ T Cells and Dendritic Cells | Inflammatory microenvironment | Inhibited CXCL10 release | nih.gov |

| T Lymphocytes (CD4+ and CD8+) | Experimental autoimmune diabetes model | Inhibited activation and reduced infiltration into pancreatic islets | nih.gov |

Neurobiological and Neuroprotective Pathways in Pre-clinical Contexts

A significant aspect of rosiglitazone's neuroprotective profile in pre-clinical models is its ability to modulate the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). BDNF is crucial for neuronal survival, growth, and synaptic plasticity. nih.gov In various pre-clinical models of neurological and metabolic diseases, treatment with rosiglitazone has been shown to upregulate the levels of BDNF. This upregulation is often associated with improvements in cognitive function and memory in these models. The proposed mechanism for this effect involves the activation of the cyclic AMP-response element binding protein (CREB), a key transcriptional activator of BDNF.

Rosiglitazone has been shown to exert neuroprotective effects by mitigating oxidative stress in neuronal cells. In experimental models, rosiglitazone has demonstrated the ability to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). stemcell.com This antioxidant effect is believed to be crucial in protecting neurons from damage induced by oxidative insults.

Rosiglitazone has been found to positively influence mitochondrial function and synaptic plasticity in neural models. In cultured hippocampal neurons, pretreatment with rosiglitazone was able to prevent the loss of dendritic filopodium and synapses induced by amyloid-β42 oligomers. This protective effect was associated with an increase in the number of mitochondria within the dendrites and spines. Furthermore, rosiglitazone has been shown to promote neurite outgrowth and enhance mitochondrial function in the N2A neuroblastoma cell line. nih.gov In studies using hippocampal slices, rosiglitazone suppressed epileptiform discharges by inhibiting presynaptic glutamate (B1630785) release, a key aspect of synaptic transmission. plos.orgnih.govnih.govresearchgate.net This suggests a role for rosiglitazone in modulating synaptic plasticity and protecting against excitotoxicity. plos.orgnih.govnih.govresearchgate.netplos.org

Cellular Differentiation and Proliferation Studies

Rosiglitazone exhibits distinct effects on the differentiation of different types of stem cells. In the context of neural stem cells (NSCs) , studies have shown that rosiglitazone can enhance the proliferation of neural progenitor cells. nih.gov However, it has also been observed to inhibit the differentiation of these progenitor cells into mature neurons. nih.govstemcell.com This suggests a complex role for rosiglitazone in neurogenesis, potentially maintaining a pool of progenitor cells while restraining their final differentiation. In human neural stem cells, rosiglitazone has been shown to offer protection against amyloid-beta-induced endoplasmic reticulum stress in a PPARγ-dependent manner. nih.gov

Conversely, in mesenchymal stem cells (MSCs) , rosiglitazone has a well-documented effect on lineage commitment, favoring adipogenesis over osteoblastogenesis. In human bone marrow-derived MSCs, exposure to rosiglitazone potentiated adipogenic differentiation, as evidenced by the increased appearance of lipid droplets and the upregulation of the adipogenic marker fatty-acid binding protein 4. nih.gov Concurrently, rosiglitazone reduced the expression of Runx2, a key transcription factor for osteoblastogenesis, thereby inhibiting bone formation. nih.gov

| Stem Cell Type | Effect on Proliferation | Effect on Differentiation | Key Markers/Observations | Reference |

|---|---|---|---|---|

| Neural Stem Cells | Increased proliferation of progenitor cells | Inhibited differentiation into mature neurons | - | nih.govstemcell.com |

| Mesenchymal Stem Cells | - | Promoted adipogenesis; Inhibited osteoblastogenesis | Increased fatty-acid binding protein 4; Decreased Runx2 | nih.gov |

Influence on Cell Growth and Apoptosis in Specific Cell Lines (e.g., HepG2)

In the context of hepatocellular carcinoma, research has demonstrated that Rosiglitazone significantly affects the viability and apoptotic pathways of HepG2 cells. Treatment with Rosiglitazone has been shown to inhibit the proliferation of these cancer cells. The underlying mechanism for this effect is linked to the regulation of the PI3K/PTEN/Akt signaling pathway. Specifically, Rosiglitazone treatment leads to an increase in the expression of PTEN mRNA and a reduction in the expression of pAkt and Skp2.

Furthermore, Rosiglitazone has been observed to induce apoptosis, or programmed cell death, in HepG2 cells. This pro-apoptotic effect is mediated through the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ). The activation of PPAR-γ, in turn, suppresses the PI3K/Akt signaling pathway, which is a key regulator of cell survival. This disruption of survival signaling is a critical component of its anti-tumor action in these preclinical models. Studies have also indicated that Rosiglitazone can arrest the cell cycle in the G0/G1 phase, further contributing to the inhibition of cell proliferation.

Table 1: Effects of Rosiglitazone on HepG2 Cell Line

| Cellular Process | Effect of Rosiglitazone | Molecular Pathway Implicated |

|---|---|---|

| Cell Growth | Inhibition | PI3K/PTEN/Akt |

| Apoptosis | Induction | PPAR-γ activation, PI3K/Akt suppression |

| Cell Cycle | Arrest at G0/G1 phase | Regulation of Skp2 and P27(kip1) |

Vascular and Endothelial Cell Research

Investigations into the effects of Rosiglitazone cholinate on the vasculature have explored its impact on both endothelial and smooth muscle cells, which are critical components of blood vessel walls.

Pre-clinical studies have revealed that Rosiglitazone can modulate the function of endothelial cells. One significant finding is its ability to promote endothelial cell migration. This process is crucial for the repair of the endothelial lining of blood vessels. The mechanism behind this effect involves the activation of the phosphatidylinositol-3-kinase (PI3K)-Akt pathway. Additionally, Rosiglitazone has been found to increase the expression of vascular endothelial growth factor (VEGF), a key signaling protein in the formation of new blood vessels.

Conversely, the same mechanistic pathways can also lead to increased vascular permeability. Rosiglitazone has been shown to suppress the expression of tight junction proteins such as JAM-A and ZO-1. The reduction of these proteins can loosen the connections between endothelial cells, potentially leading to vascular leakage. In some contexts, Rosiglitazone also demonstrates protective effects on endothelial cells by reducing markers of inflammation and endothelial activation.

Research on human arterial smooth muscle cells (SMCs) has shown that Rosiglitazone can inhibit the activity of long-chain acyl-CoA synthetase (ACSL). This enzyme is crucial for the activation of fatty acids, a necessary step for their incorporation into complex lipids. By inhibiting ACSL, Rosiglitazone has been observed to acutely reduce the partitioning of fatty acids into diacylglycerol and triacylglycerol, which are key components of lipid accumulation within the vessel wall. This effect appears to be independent of PPAR-γ activation and may be mediated through the inhibition of a specific isoform, ACSL4.

In addition to its effects on lipid metabolism, Rosiglitazone has been shown to inhibit the proliferation of vascular smooth muscle cells. In models where SMC proliferation is induced by high glucose, Rosiglitazone treatment markedly curbed this growth. The mechanism for this inhibition involves blocking the cell cycle transition from the G1 to the S phase and reducing the expression of proliferating cell nuclear antigen (PCNA) and matrix metalloproteinases-2 (MMP-2).

Table 2: Summary of Rosiglitazone's Effects on Vascular Cells

| Cell Type | Effect of Rosiglitazone | Key Mechanistic Details |

|---|---|---|

| Endothelial Cells | Promotes cell migration | Activation of PI3K-Akt pathway, increased VEGF expression |

| Increases vascular permeability | Suppression of tight junction proteins (JAM-A, ZO-1) | |

| Smooth Muscle Cells | Inhibits fatty acid partitioning | Inhibition of acyl-CoA synthetase (ACSL) activity |

| Inhibits cell proliferation | Blocks G1 to S phase cell cycle transition |

Pharmacology and Biotransformation in Research Models

Absorption and Distribution in Animal Models

In animal models, rosiglitazone (B1679542) has demonstrated rapid and nearly complete absorption following oral administration, with an absolute bioavailability of approximately 99%. fda.govhres.cafda.govdrugbank.com Peak plasma concentrations are typically observed about one hour after dosing. fda.govfda.govdrugbank.comeuropa.eu The volume of distribution is relatively small, suggesting that the compound does not distribute extensively into tissues. europa.eu Rosiglitazone is highly bound to plasma proteins, primarily albumin, with a binding percentage of approximately 99.8%. fda.goveuropa.eu

Pharmacokinetic studies in rats have been conducted to understand the absorption characteristics of rosiglitazone. The co-administration of cholestyramine, a bile acid sequestrant, was found to reduce the oral bioavailability of rosiglitazone in a dose-dependent manner, suggesting a potential for interaction in the gastrointestinal tract. nih.gov However, this interaction did not appear to affect the formation rate of its primary metabolite, indicating the effect was on absorption rather than metabolism. nih.gov

Animal studies have also revealed effects on organ weights, with increased heart weights observed in mice, rats, and dogs with rosiglitazone treatment. nih.gov Morphometric measurements pointed towards hypertrophy in cardiac ventricular tissues. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Rosiglitazone in Animal Models

| Parameter | Animal Model | Value | Reference |

| Absolute Bioavailability | General | 99% | fda.govhres.cafda.govdrugbank.com |

| Time to Peak Plasma Concentration (Tmax) | General | ~1 hour | fda.govfda.govdrugbank.comeuropa.eu |

| Plasma Protein Binding | General | ~99.8% | fda.goveuropa.eu |

| Oral Volume of Distribution (Vss/F) | General | ~17.6 L | fda.gov |

Metabolism and Biotransformation Pathways

Rosiglitazone undergoes extensive metabolism, with virtually no unchanged drug excreted in the urine. fda.goveuropa.eu The primary routes of metabolism involve N-demethylation and hydroxylation, which are then followed by conjugation with sulfate (B86663) and glucuronic acid. fda.govdrugbank.comeuropa.eu These metabolic transformations result in compounds that are significantly less potent than the parent drug. fda.gov

In vitro studies using human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) enzymes responsible for rosiglitazone's metabolism. nih.govnih.gov The primary enzyme involved in both the N-demethylation and hydroxylation of rosiglitazone is CYP2C8. fda.govdrugbank.comeuropa.eunih.govnih.gov CYP2C9 also contributes to the metabolism, but to a lesser extent. fda.govdrugbank.comeuropa.eunih.govnih.govdrugbank.com

The rate of formation of the major metabolites, para-hydroxy and N-desmethyl rosiglitazone, showed a strong correlation with paclitaxel (B517696) 6α-hydroxylation, a known marker of CYP2C8 activity. nih.govnih.gov Further evidence for CYP2C8's primary role comes from inhibition studies, where a CYP2C8 inhibitor, 13-cis retinoic acid, significantly reduced the formation of these metabolites. nih.govnih.gov Conversely, inhibitors of other CYP enzymes like furafylline (B147604) (CYP1A2), quinidine (B1679956) (CYP2D6), and ketoconazole (B1673606) (CYP3A4) had no significant effect. nih.govnih.gov Sulphaphenazole, a CYP2C9 inhibitor, caused only limited inhibition, confirming the minor role of this enzyme. nih.govnih.gov

Interactive Data Table: Cytochrome P450 Involvement in Rosiglitazone Metabolism

| Enzyme | Role in Rosiglitazone Metabolism | Supporting Evidence | Reference |

| CYP2C8 | Primary enzyme for N-demethylation and hydroxylation | Strong correlation with paclitaxel 6α-hydroxylation; Significant inhibition by 13-cis retinoic acid; Metabolite production by expressed CYP2C8. | fda.govdrugbank.comeuropa.eunih.govnih.gov |

| CYP2C9 | Minor pathway | Limited inhibition by sulphaphenazole; Slower metabolism by expressed CYP2C9 compared to CYP2C8. | fda.govdrugbank.comeuropa.eunih.govnih.govdrugbank.com |

| CYP3A4 | Potential minor role | Some studies suggest involvement. | drugbank.comd-nb.info |

| CYP2E1 | Potential minor role | Some studies suggest involvement. | drugbank.com |

The major phase I metabolites of rosiglitazone identified in in vitro and in vivo animal studies are para-hydroxy rosiglitazone and N-desmethyl rosiglitazone. nih.govnih.gov A minor metabolite, ortho-hydroxy rosiglitazone, has also been detected. nih.gov The formation of these metabolites is dependent on an NADPH generating system, confirming the involvement of the P450 enzyme system. nih.gov The major metabolite found in plasma is N-desmethyl rosiglitazone, which is further hydroxylated before undergoing phase II metabolism. pharmgkb.orgcaymanchem.com Following oral or intravenous administration of radiolabeled rosiglitazone in animal models, the majority of the dose is eliminated in the urine (approximately 64%) and a smaller portion in the feces (approximately 23%). fda.govdrugbank.com

The major circulating metabolites of rosiglitazone are considerably less potent than the parent compound and are not expected to contribute significantly to its primary pharmacological activity. fda.gov

Pharmacodynamics at the Molecular and Cellular Level

The primary mechanism of action of rosiglitazone is as a highly selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). drugbank.comnih.govfda.gov PPARs are nuclear receptors found in key target tissues for insulin (B600854) action, such as adipose tissue, skeletal muscle, and liver. fda.gov

Activation of PPARγ by rosiglitazone regulates the transcription of a suite of insulin-responsive genes that control glucose and lipid metabolism. fda.gov This leads to an improvement in insulin sensitivity in these tissues. fda.gov In animal models of type 2 diabetes, such as the ob/ob obese mouse, db/db diabetic mouse, and fa/fa fatty Zucker rat, rosiglitazone has been shown to reduce blood glucose concentrations and hyperinsulinemia. fda.gov This antidiabetic activity is mediated by increased sensitivity to insulin's action in the liver, muscle, and adipose tissues. fda.gov Furthermore, the expression of the insulin-regulated glucose transporter, GLUT-4, was found to be increased in adipose tissue. fda.govfda.gov

Beyond its effects on insulin sensitivity, rosiglitazone appears to have anti-inflammatory properties. It has been observed to decrease levels of nuclear factor kappa-B (NFκB) and increase levels of its inhibitor, IκB. nih.gov In a rat model of diabetes characterized by reduced beta-cell mass at birth, rosiglitazone treatment was shown to prevent the development of dysglycemia by increasing beta-cell mass through enhanced proliferation and decreased apoptosis. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Routes and Methodologies for Rosiglitazone (B1679542) and Derivatives

The synthesis of rosiglitazone has been approached through various routes, often aiming for scalability, efficiency, and high yield. A common and well-established pathway involves several key steps. One route begins with the SNAr reaction between N-methylethanolamine and 2-chloropyridine. beilstein-journals.org The resulting alcohol, 2-(N-methyl-N-(2-pyridyl)amino) ethanol (B145695), then undergoes another SNAr reaction, this time with 4-fluorobenzaldehyde, to form the intermediate 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. beilstein-journals.orggoogle.com This aldehyde is then condensed with 2,4-thiazolidinedione (B21345) in a Knoevenagel condensation to produce an unsaturated intermediate, which is subsequently reduced to yield the final rosiglitazone base. beilstein-journals.org

The synthesis of rosiglitazone cholinate is achieved by reacting the rosiglitazone free base with choline (B1196258). google.com A typical procedure involves creating a suspension of rosiglitazone in a solvent like dried ethanol and then mixing it with a choline solution, which allows the cholinate salt to precipitate. google.com

Summary of Synthetic Strategies for Rosiglitazone

| Strategy | Key Reactants/Catalysts | Key Features | Reference |

|---|---|---|---|

| Classical Route | N-methylethanolamine, 2-chloropyridine, 4-fluorobenzaldehyde, 2,4-thiazolidinedione | Multi-step process involving two SNAr reactions and a Knoevenagel condensation. | beilstein-journals.org |

| Alternative Scalable Route | 4-fluoro benzaldehyde, 2,4-thiazolidinedione, 2-chloro pyridine (B92270) | A convenient four-step novel route with improved overall yield and reduced reaction time. | nih.gov |

| Palladium-Catalyzed Route | 4-bromobenzaldehyde, Palladium acetate | Uses a palladium complex in a key step to increase reaction efficiency. | researchgate.net |

| "Green" Industrial Route | 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, 2,4-thiazolidinedione | Utilizes water as a solvent and avoids column chromatography in later stages. | researchgate.net |

| Choline Salt Formation | Rosiglitazone free base, Choline solution | Precipitation of the salt from an ethanol suspension. | google.com |

Derivatization Strategies and Analogue Design

The design of rosiglitazone derivatives and analogues has been a major focus of research, driven by the goal of enhancing therapeutic efficacy, improving selectivity, and mitigating the side effects associated with full PPARγ agonists. nih.govnih.gov These strategies often involve modifying one of the three key structural components of the rosiglitazone molecule: the thiazolidinedione (TZD) headgroup, the central linker, or the terminal aromatic ring system.

One common strategy is the application of the bioisostere principle, where functional groups are replaced with others that have similar physical or chemical properties to alter the molecule's activity or metabolic profile. nih.govnih.gov For example, the pyridine ring has been substituted with other heterocyclic or aromatic systems. In one study, a series of analogues were synthesized where the basic skeleton of rosiglitazone was retained, but modifications were made to explore the structure-activity relationship. nih.gov

Derivatization strategies have included:

Modification of the Linker: Alkenic analogues, containing a double bond in the linker region, have been synthesized. These compounds showed slightly more potent transrepression activity with a reduced efficacy of transactivating agonism compared to rosiglitazone. nih.gov

Substitution on the TZD Ring: Modifications at the N-3 and C-5 positions of the TZD nucleus are common sites for structural changes.

Alteration of the Terminal Group: The pyridine ring has been replaced with structures like s-triazine-morpholine or chlorophenyl groups to create novel derivatives. researchgate.net

Conformational Restriction: Designing conformationally restricted analogues is another strategy aimed at improving selectivity and reducing off-target effects. researchgate.net

These analogue design efforts have led to the identification of compounds with varied activity profiles, including partial agonists and selective PPARγ modulators (SPPARγMs). nih.govacs.org

Examples of Rosiglitazone Derivatization Strategies

| Modification Site | Strategy | Intended Outcome | Reference |

|---|---|---|---|

| Central Linker | Introduction of a double bond (alkenic analogues) | Enhance transrepression activity while reducing full agonism. | nih.gov |

| Nitrogen Atom | Removal of the N-methyl group | Improve selectivity for transrepression over transactivation. | nih.gov |

| Terminal Ring | Replacement of pyridine with s-triazine-morpholine | Creation of novel chemical entities for activity screening. | researchgate.net |

| Core Scaffold | Use of bioisosteres for the TZD ring | Develop new classes of compounds with potentially improved properties. | nih.govnih.gov |

Structure-Activity Relationships for PPARγ Agonism

The interaction between rosiglitazone and the PPARγ ligand-binding domain (LBD) is well-characterized and serves as a model for understanding TZD binding. The molecule's affinity and efficacy as a PPARγ agonist are dictated by specific structural features that engage in key interactions within the LBD's large, Y-shaped binding pocket. plos.orgrcsb.org

The Thiazolidinedione (TZD) Headgroup: This acidic heterocycle is crucial for activity. It acts as a hydrogen bond anchor, forming critical interactions with a network of amino acid residues in the LBD, including His-323 on helix 5 and Tyr-473 on the AF-2 helix. pnas.org These interactions are essential for stabilizing the active conformation of the receptor.

The Central Linker: The ethoxy-phenyl linker positions the two ends of the molecule correctly within the binding pocket. Modifications here can significantly alter potency.

The Pyridyl Tail Group: This portion of the molecule extends into a hydrophobic region of the LBD.

Structure-activity relationship (SAR) studies have demonstrated how specific modifications impact receptor binding and activation. For instance, in a study of new 2,4-thiazolidinedione derivatives, compound 6e was identified as having a more potent effect on PPARγ activation (EC50 = 0.03 µmol/L) than rosiglitazone (EC50 = 0.08 µmol/L), highlighting that subtle changes can enhance efficacy. nih.govnih.gov Conversely, other modifications, such as adding a bulky dibutylamino group, can drastically reduce potency. acs.org The binding affinity of a ligand is also a key factor; lobeglitazone, a related TZD, has an elongated p-methoxyphenol moiety that interacts with an additional hydrophobic pocket, enhancing its binding affinity compared to rosiglitazone. rcsb.orgresearchgate.net

Impact of Structural Modifications on PPARγ Activity

| Compound/Analogue | Modification | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Rosiglitazone | Reference Compound | ~60-80 nM | nih.govchemsrc.com |

| Compound 6e | Bioisosteric modification of the core structure | 30 nM | nih.gov |

| Compound 3l | Removal of N-alkyl group, alkenic linker | Weaker agonistic efficacy (11%) but stronger transrepression. | nih.gov |

| Compound 50 (Pyrimidinecarboxylic acid) | Replacement of TZD headgroup | Partial agonist with ~50-60% efficacy of rosiglitazone. | acs.org |

The discovery of side effects associated with full PPARγ agonists led to the development of selective PPARγ modulators (SPPARγMs). nih.govdiabetesjournals.org These compounds aim to dissociate the beneficial, insulin-sensitizing effects from the adverse effects like weight gain and edema. nih.govfrontiersin.org The molecular basis for this selectivity lies in the ability of different ligands to induce unique conformational changes in the PPARγ receptor. diabetesjournals.org

A ligand binding to the LBD influences the recruitment of transcriptional coactivators and the displacement of corepressors. frontiersin.orgnih.gov Full agonists like rosiglitazone strongly stabilize the AF-2 helix in an active conformation, promoting robust recruitment of coactivators like PGC-1α and SRC-1. nih.govnih.gov In contrast, partial agonists or SPPARγMs may bind in a different orientation or fail to make contact with the AF-2 helix, leading to a distinct receptor conformation. nih.govacs.org This altered conformation results in a differential pattern of cofactor recruitment and gene expression. diabetesjournals.orgfrontiersin.org

For example, some SPPARγMs cause a less pronounced release of the corepressor NCoR compared to full agonists, which may contribute to their weaker adipogenic potential. diabetesjournals.org The crystal structure of PPARγ bound to certain partial agonists reveals that key hydrogen bond interactions differ from those formed with full agonists, particularly those not directly related to the AF-2 site. acs.orgacs.org This selective modulation provides a molecular pathway to retain metabolic efficacy while potentially reducing unwanted side effects. diabetesjournals.org

SAR for Modulating Specific Biological Effects (e.g., Anti-inflammatory, Neuroprotective)

Beyond its metabolic effects, PPARγ activation by rosiglitazone and its derivatives has been shown to have significant anti-inflammatory and neuroprotective properties. oup.comnih.govnih.gov The SAR for these effects is an area of intense investigation, aiming to design compounds that maximize these benefits.

Anti-inflammatory Effects: The anti-inflammatory action of PPARγ agonists is thought to be largely mediated by a mechanism known as transrepression. nih.gov This involves the PPARγ receptor interfering with the signaling pathways of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), without directly binding to DNA. oup.comspandidos-publications.com SAR studies have specifically targeted the enhancement of this transrepression activity while minimizing classical gene activation (transactivation). Research has shown that removing the alkyl group on the nitrogen atom of rosiglitazone analogues can improve the selectivity for transrepression over transactivation. nih.gov Alkenic analogues also demonstrated a shift towards more potent transrepression. nih.gov This suggests that it is possible to structurally separate the anti-inflammatory properties from the full agonistic activity that drives some side effects.

Neuroprotective Effects: PPARγ agonists, including rosiglitazone, have demonstrated neuroprotective effects in various models of neurological disorders. nih.govjelsciences.comacs.org Rosiglitazone has been shown to protect neurons from oxidative stress by activating the transcription of neurotrophic factor-α1, which in turn increases the expression of the anti-apoptotic protein BCL-2. cellsignal.com In a mouse model of Huntington's disease, rosiglitazone improved motor function and rescued deficiencies in brain-derived neurotrophic factor (BDNF). nih.gov Studies also suggest that rosiglitazone can prevent microglial activation and suppress inflammatory cytokines in the central nervous system. cellsignal.com The SAR for neuroprotection is complex, but it is closely linked to the anti-inflammatory and metabolic regulatory functions of PPARγ. Designing derivatives that can efficiently cross the blood-brain barrier while retaining potent anti-inflammatory and neuro-supportive activities is a key goal in this field.

Advanced Research Methodologies for Compound Characterization and Biological Assessment

In Vitro Assays for Receptor Binding and Transactivation

The primary mechanism of Rosiglitazone (B1679542) is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. nih.gov In vitro assays are fundamental to quantifying this interaction.

Receptor transactivation assays are commonly used to measure the functional agonistic activity of Rosiglitazone. In these assays, cells, such as CV-1 or HepG2, are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) linked to a PPARγ-responsive DNA sequence. The binding of Rosiglitazone to PPARγ initiates a cascade that leads to the expression of the reporter gene, and the resulting signal (e.g., light output) is proportional to the receptor's activation. Such assays have determined the potency of Rosiglitazone, revealing its selective and high-affinity binding to PPARγ. nih.govmedchemexpress.cn

Interestingly, research has also shown that Rosiglitazone can transactivate other receptors. Studies in ER-positive breast cancer cells (MCF-7) demonstrated that Rosiglitazone induces Estrogen Receptor Response Element (ERE) reporter activity, indicating a transactivation of Estrogen Receptor-alpha (ERα). nih.gov This activation was found to be dependent on the ERK-MAPK signaling pathway. nih.gov

Binding studies using the purified PPARγ ligand-binding domain have confirmed that Rosiglitazone binds with a high affinity, comparable to naturally occurring lipid mediators. nih.gov Competitive binding assays, where Rosiglitazone competes with a radiolabeled ligand, have been instrumental in characterizing its binding properties and demonstrating its ability to displace other compounds from the receptor's binding pocket. nih.gov

Table 1: In Vitro Transactivation Activity of Rosiglitazone This table summarizes the half-maximal effective concentration (EC50) values for Rosiglitazone in activating PPARγ in different cell-based reporter gene assays.

| Cell Line | Receptor Target | Assay Type | EC50 |

|---|---|---|---|

| CV-1 | Human PPARγ | Receptor Transactivation | 308 nM medchemexpress.cn |

| HepG2 | Human GAL4-fused PPARγ Ligand Binding Domain | Luciferase Reporter Gene Transactivation | 0.039 µM medchemexpress.cn |

Cellular Assays for Glucose Uptake, Adipogenesis, and Gene Expression

Cellular assays provide critical insights into the physiological effects of Rosiglitazone in relevant cell types.

Glucose Uptake: Functional assays in cultured cells measure the direct impact of Rosiglitazone on glucose metabolism. In conditionally immortalised human podocytes, glucose uptake assays demonstrated that Rosiglitazone significantly increases both basal and insulin-stimulated glucose uptake. nih.govnih.gov This effect is mediated by the translocation of the glucose transporter GLUT1 to the plasma membrane, a finding confirmed using small interfering RNA (siRNA) to knock down GLUT1, which blocked the effect. nih.govnih.gov Similar increases in basal glucose uptake have been observed in 3T3-L1 adipocytes. nih.gov The uptake is quantified using labeled glucose analogs, such as 2-deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)glucosamine (2-NBDG), which can be measured via fluorescence. frontiersin.org

Adipogenesis: The process of preadipocyte differentiation into mature adipocytes is a key function of PPARγ activation. Rosiglitazone's potent effect on adipogenesis is visualized and quantified in vitro using cell lines like 3T3-L1 preadipocytes and primary human mesenchymal stem cells (MSCs). researchgate.netnih.gov Following treatment with Rosiglitazone, cells are stained with Oil Red O, which specifically marks the lipid droplets accumulated in mature adipocytes. nih.govresearchgate.net Studies show that Rosiglitazone not only potentiates adipogenic differentiation but can also shift the differentiation of MSCs away from an osteogenic (bone-forming) lineage towards an adipogenic one. nih.govnih.gov

Gene Expression: To understand the molecular basis of its cellular effects, quantitative polymerase chain reaction (qPCR) is employed. In human MSCs cultured with Rosiglitazone, there is a significant increase in the expression of adipogenic marker genes, such as Fatty Acid Binding Protein 4 (FABP4), and a decrease in osteogenic markers like Runx2. nih.govnih.gov For instance, in periosteal cells treated with Rosiglitazone, FABP4 expression showed a 28-fold increase, while PPAR-γ expression increased 1.5-fold. nih.gov In human adipocytes, Rosiglitazone was found to increase the mRNA levels of p85α phosphatidylinositol 3-kinase (p85αPI-3K) and uncoupling protein-2 (UCP-2), while decreasing leptin expression. nih.gov

Table 2: Effect of Rosiglitazone on Adipogenic Gene Expression in Mouse Periosteal Cells This table shows the fold change in the expression of key adipogenic genes in mouse periosteal cells after treatment with 10µM Rosiglitazone, as determined by qPCR. nih.gov

| Gene | Function | Fold Increase with Rosiglitazone |

|---|---|---|

| FABP4 | Fatty acid binding and transport | 28-fold |

| PPAR-γ | Master regulator of adipogenesis | 1.5-fold |

Spectroscopic and Chromatographic Techniques in Compound Analysis

Spectroscopic and chromatographic techniques are indispensable for supporting biological assessments by allowing for the detection and quantification of specific molecules like proteins.

Immunofluorescence, a spectroscopic technique, provides spatial information about protein location within a cell. This method was crucial in visually demonstrating the Rosiglitazone-induced translocation of GLUT1 to the plasma membrane in podocytes. nih.gov Another technique, bis-mannose photolabelling, has also been used to specifically label and quantify cell-surface glucose transporters, confirming the increased presence of GLUT1 at the plasma membrane after Rosiglitazone treatment. nih.gov

In proteomics studies, two-dimensional (2D) gel electrophoresis is used to separate complex protein mixtures from cells treated with Rosiglitazone. researchgate.netnih.gov This chromatographic method separates proteins based on two properties (isoelectric point and molecular weight), allowing for the identification of proteins that are differentially expressed upon drug treatment. nih.gov

Molecular Modeling and Computational Approaches for Ligand-Receptor Interaction

Molecular modeling and computational docking provide a detailed, atom-level view of how Rosiglitazone interacts with its target receptor, PPARγ. These in silico methods are used to predict the binding orientation and affinity of a ligand within the receptor's binding pocket.

Docking studies have successfully modeled the interaction between Rosiglitazone and the PPARγ ligand-binding domain (LBD). nih.govresearchgate.net These models show that the Rosiglitazone molecule fits into the LBD, forming key hydrogen bond interactions with specific amino acid residues, including Tyr473, His323, His449, and Ser289, which are crucial for stabilizing the complex and activating the receptor. nih.govresearchgate.net The structural analysis reveals that Rosiglitazone has three main features: a polar head group that interacts with the polar residues of the receptor, an aromatic central trunk, and a lipophilic tail region. researchgate.net

Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time. MD simulations have been used to validate the stability of the docked Rosiglitazone-PPARγ complex. mdpi.comnih.gov These simulations can predict how the ligand and receptor move and adapt to each other, confirming that the binding interactions observed in static docking models are stable in a more dynamic, solution-like environment. mdpi.com Such studies are also employed to compare the binding stability of Rosiglitazone with other potential ligands, aiding in the design of new compounds. nih.gov

Omics Technologies (e.g., Transcriptomics, Proteomics) in Pre-clinical Studies

Omics technologies offer a global, high-throughput view of the molecular changes induced by Rosiglitazone.

Transcriptomics: This field involves studying the complete set of RNA transcripts (the transcriptome) produced by an organism or cell. Microarray-based expression analysis and global run-on sequencing (GRO-seq) have been used to define a "rosiglitazone gene signature" in various cell types. nih.govnih.govnih.gov Studies in adipocytes using GRO-seq revealed that Rosiglitazone remodels the transcriptome through two distinct mechanisms: it activates gene transcription at sites where PPARγ is bound, but it also represses transcription at sites devoid of PPARγ that are enriched for other transcription factors like AP-1. nih.govnih.gov This provides a genome-wide map of the direct transcriptional effects of the compound. nih.gov Transcriptomic analysis of white adipose tissue from mice treated with Rosiglitazone showed modulation of genes involved in PPAR signaling and oxidative phosphorylation. nih.gov

Proteomics: This is the large-scale study of proteins. In the context of Rosiglitazone, proteomics has been used to identify the proteins that are differentially expressed in preadipocytes (3T3-L1 cells) following treatment. researchgate.netnih.gov Using 2D gel electrophoresis coupled with mass spectrometry, researchers identified that proteins upregulated by Rosiglitazone are generally involved in regulating cell proliferation and mediating anti-inflammatory effects, which complements its known role in promoting differentiation. researchgate.netnih.gov

Integrated multi-omics approaches, combining transcriptomics, proteomics, and metabolomics data from animal studies, have provided a holistic view of Rosiglitazone's effects. In high-fat diet-fed mice, this integrated analysis identified deregulation of major metabolic pathways, including the TCA cycle and oxidative phosphorylation, in white adipose tissue as a result of Rosiglitazone treatment. nih.gov

Table 3: Selected Proteins Differentially Regulated by Rosiglitazone in 3T3-L1 Preadipocytes This table lists some of the proteins identified through proteomic analysis as being differentially expressed after Rosiglitazone treatment, strengthening its differentiation-inducing properties. nih.gov

| Protein | Identified Function |

|---|---|

| Galectin-1 | Regulates cell proliferation, anti-inflammatory effects |

| Annexin A2 | Regulates cell proliferation, anti-inflammatory effects |

| TCTP | Regulates cell proliferation, anti-inflammatory effects |

Animal Models for Mechanistic Investigations (e.g., Metabolic, Inflammatory, Neurodegenerative Models)

Animal models are essential for studying the complex physiological and pathological effects of Rosiglitazone in a whole-organism context.

Metabolic Models: Mouse models of obesity and insulin (B600854) resistance, often induced by a high-fat diet (HFD), are commonly used. nih.govmdpi.com In these models, Rosiglitazone treatment has been shown to modulate gene expression related to PPAR signaling in white adipose tissue. nih.gov In a mouse model of cancer-associated cachexia, where tissue wasting occurs, treatment with Rosiglitazone preserved both skeletal muscle and adipose tissue mass, an effect linked to its ability to restore levels of the hormone adiponectin. biorxiv.org

Inflammatory Models: The link between metabolic dysfunction and inflammation is a key area of investigation. Animal models of obesity are used to study how peripheral inflammation, driven by conditions like non-alcoholic fatty liver disease, can extend to the brain and contribute to neuroinflammation. nih.gov Rosiglitazone's known anti-inflammatory effects are investigated in these contexts. nih.gov

Neurodegenerative Models: The potential neuroprotective effects of Rosiglitazone have been explored in animal models of neurodegenerative diseases. frontiersin.orgscielo.br In a double transgenic mouse model of Alzheimer's disease (APPswe/PSEN1ΔE9), treatment with Rosiglitazone was found to significantly reduce spatial memory impairment, the accumulation of amyloid-beta (Aβ) aggregates, and the activation of astrocytes and microglia. nih.gov These protective effects were linked to the activation of the Wnt signaling pathway, suggesting a potential mechanism for its neuroprotective action. nih.gov

Electrophysiological Techniques for Ion Channel Studies

Electrophysiological techniques, particularly patch-clamp methods, are the "gold standard" for studying the function of ion channels and the effects of compounds on them. criver.complos.org These techniques allow for high-resolution measurement of the electrical currents flowing through ion channels in cell membranes. frontiersin.org

Studies using whole-cell voltage-clamp and action potential voltage-clamp techniques have investigated the effects of Rosiglitazone on cardiac ion channels. nih.gov In isolated canine ventricular myocytes, Rosiglitazone was found to suppress several important ion currents in a concentration-dependent manner. nih.govnih.gov It inhibits the transient outward potassium current (Ito), the rapid delayed rectifier potassium current (IKr), and the L-type calcium current (ICa). nih.gov These findings provide a mechanistic basis for understanding the compound's effects on cardiac electrophysiology. nih.gov The inward rectifier potassium current (IK1), however, was not significantly affected by Rosiglitazone. nih.gov

Table 4: Inhibitory Effect of Rosiglitazone on Cardiac Ion Currents in Canine Ventricular Myocytes This table displays the half-maximal inhibitory concentration (EC50) values for Rosiglitazone on various ion channels, as determined by patch-clamp electrophysiology. nih.gov

| Ion Current | Channel Type | EC50 (µM) |

|---|---|---|

| Ito | Transient outward K+ current | 25.2 ± 2.7 |

| IKr | Rapid delayed rectifier K+ current | 72.3 ± 9.3 |

| ICa | L-type Ca2+ current | 82.5 ± 9.4 |

Future Directions and Unexplored Research Avenues

Elucidation of Novel Molecular Targets and Signaling Pathways

While the primary target of rosiglitazone (B1679542) is unequivocally PPARγ, a comprehensive understanding of the molecular pharmacology of rosiglitazone cholinate necessitates an investigation into potential novel molecular targets and signaling pathways. pharmgkb.orgnih.govdrugbank.com Rosiglitazone has been shown to influence several pathways beyond direct PPARγ activation, including the NF-κB, ERK/MAPK, Akt, and AMPK signaling cascades. pharmgkb.orgnih.govresearchgate.netbiorxiv.org Future research should aim to elucidate whether the cholinate salt form of rosiglitazone modulates these or other pathways in a distinct manner compared to other salt forms, such as rosiglitazone maleate (B1232345). hres.cacellsignal.comdrugbank.com

Furthermore, studies have identified potential PPARγ-independent effects of rosiglitazone, such as the modulation of transient receptor potential (TRP) channels. chemsrc.com It is crucial to investigate whether rosiglitazone cholinate exhibits a differential affinity or efficacy for these off-target molecules. The potential for choline (B1196258) itself to influence cellular signaling pathways, given its role as a precursor for the neurotransmitter acetylcholine (B1216132) and membrane phospholipids, adds another layer of complexity that warrants dedicated investigation. frontiersin.orgmdpi.comwikipedia.org

Table 1: Investigated Signaling Pathways of Rosiglitazone

| Signaling Pathway | Observed Effect of Rosiglitazone | Potential for Cholinate Moiety Influence | Key Research Question for Rosiglitazone Cholinate |

| PPARγ | Potent agonist, mediating insulin (B600854) sensitization and adipogenesis. ncats.io | May alter receptor binding kinetics or cofactor recruitment. | Does rosiglitazone cholinate exhibit a different PPARγ activation profile compared to other salts? |

| NF-κB | Inhibition of activity, leading to anti-inflammatory effects. pharmgkb.orgnih.gov | Choline's potential anti-inflammatory properties could be synergistic. | Is the anti-inflammatory effect of rosiglitazone cholinate more potent or mechanistically different? |

| ERK/MAPK | Modulation of this pathway has been linked to cognitive effects in Alzheimer's disease models. nih.gov | Choline is a precursor to acetylcholine, a key neurotransmitter in cognition. | Does rosiglitazone cholinate have enhanced neuroprotective or cognitive-enhancing effects? |

| Akt/mTOR | Inhibition of this pathway has been observed in tumor cell lines. pharmgkb.org | Potential for differential modulation in various cell types. | Does the cholinate salt alter the anti-proliferative effects of rosiglitazone? |

| AMPK | Activation of this pathway contributes to metabolic regulation. researchgate.netbiorxiv.org | Choline metabolism could indirectly influence cellular energy status. | Is AMPK activation by rosiglitazone cholinate more pronounced or sustained? |

| TRP Channels | Inhibition of TRPM3 and stimulation of TRPC5 channels independent of PPARγ. chemsrc.com | The charged nature of the cholinate salt may influence ion channel interactions. | Does rosiglitazone cholinate have a unique profile of TRP channel modulation? |

Investigation of Compound Stereochemistry and Enantiomeric Effects

Rosiglitazone is a chiral molecule, and it is well-established that its therapeutic effects are primarily attributed to the (S)-enantiomer's potent agonism at PPARγ. nih.govresearchgate.net However, the pharmacological and toxicological profiles of the individual enantiomers are not fully characterized, and the influence of the counter-ion on their activity is unknown. nih.govresearchgate.netntu.edu.sg

Future research must focus on the stereospecific synthesis and separation of the (R)- and (S)-enantiomers of rosiglitazone cholinate. This will enable a thorough investigation of their individual binding affinities and functional activities at PPARγ and other potential targets. It is plausible that the cholinate moiety could differentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the two enantiomers, leading to a different in vivo enantiomeric ratio compared to other salt forms. Such studies are critical for determining if a single enantiomer of rosiglitazone cholinate could offer an improved therapeutic index.

Exploration of Unique Properties Conferred by the Cholinate Moiety in Research Models

The choice of a salt form for a drug can significantly impact its physicochemical properties, such as solubility, stability, and bioavailability. hres.cadrugbank.com While rosiglitazone maleate is the most studied salt form, the properties of rosiglitazone cholinate remain largely uncharacterized. hres.cacellsignal.comdrugbank.comnih.gov Choline itself is an essential nutrient with diverse biological roles, and its use as a counter-ion could confer unique advantages. frontiersin.orgmdpi.comwikipedia.orgmedrxiv.org

Dedicated research using various in vivo and in vitro models is necessary to compare the pharmacological and pharmacokinetic profiles of rosiglitazone cholinate with rosiglitazone maleate and other salt forms. nih.govresearchgate.net These studies should assess parameters such as oral bioavailability, tissue distribution (particularly to target organs like adipose tissue, skeletal muscle, and the liver), and metabolic fate. Furthermore, given choline's role in cognitive function and cardiovascular health, it would be pertinent to investigate whether rosiglitazone cholinate exhibits any unique effects in models of neurodegenerative diseases or cardiovascular complications associated with metabolic disorders. frontiersin.orgmdpi.com

Development of Selective Modulators for Specific PPARγ-Mediated Responses

The development of selective PPARγ modulators (SPPARγMs) is a key strategy to dissociate the beneficial insulin-sensitizing effects of PPARγ activation from the undesirable side effects, such as weight gain and fluid retention. nih.govnih.govmdpi.combvsalud.org The core structure of rosiglitazone has served as a scaffold for the design of such modulators. mdpi.combiomolther.org

Future medicinal chemistry efforts could focus on using the rosiglitazone cholinate structure as a starting point for the rational design of novel SPPARγMs. The unique physicochemical properties imparted by the cholinate moiety might be leveraged to design compounds with altered receptor-ligand interactions, leading to differential cofactor recruitment and, consequently, a more selective gene transcription profile. High-throughput screening of libraries based on the rosiglitazone cholinate scaffold could identify new chemical entities with desirable partial agonism or antagonistic properties at PPARγ.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

The biological effects of a drug are rarely confined to a single target or pathway. Systems biology approaches, which integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offer a powerful tool for obtaining a holistic understanding of a drug's mechanism of action. biorxiv.orgd-nb.info

Applying systems biology to the study of rosiglitazone cholinate could reveal its impact on global cellular networks and identify previously unknown connections between its molecular targets and physiological outcomes. By comparing the systems-level effects of rosiglitazone cholinate with those of other rosiglitazone salts and SPPARγMs in relevant cell and animal models, researchers could construct comprehensive models of their differential activities. This approach would be invaluable for identifying novel biomarkers of efficacy and safety and for generating new hypotheses about the therapeutic potential of rosiglitazone cholinate.

Q & A

Q. What are the primary molecular mechanisms by which rosiglitazone cholinate exerts its antihyperglycemic and anti-inflammatory effects?

Rosiglitazone cholinate activates peroxisome proliferator-activated receptor-γ (PPAR-γ), enhancing insulin sensitivity and glucose uptake. Anti-inflammatory effects are mediated via inhibition of nuclear factor-kappaB (NF-κB) and increased I-kappaB levels, as demonstrated in transcriptomic and proteomic analyses of 3T3-L1 adipocytes . For mechanistic validation, researchers should combine PPAR-γ ligand-binding assays with NF-κB activity profiling in relevant cell lines (e.g., macrophages or adipocytes).

Q. Which experimental models are most suitable for studying the anti-inflammatory effects of rosiglitazone cholinate?

Rodent endotoxemia models and large animal models of acute lung injury are commonly used. Post-injury administration in swine models has shown therapeutic potential, with outcomes assessed via cytokine profiling (e.g., TNF-α, IL-6) and histopathological analysis . Researchers should prioritize clinically relevant timing (e.g., post-injury intervention) to mirror human therapeutic scenarios.

Q. How can researchers validate the purity and stability of rosiglitazone cholinate in experimental formulations?

High-performance thin-layer chromatography (HPTLC) and spectrophotometric methods are validated for quantifying rosiglitazone derivatives. For example, simultaneous quantification with metformin hydrochloride using HPTLC (silica gel 60 F254 plates, mobile phase chloroform:methanol:ammonia 8:2:0.1 v/v) achieves resolution (Rf 0.45 ± 0.02) with precision (RSD < 2%) . Ensure compliance with guidelines for compound characterization, including NMR and mass spectrometry for structural confirmation .

Q. What are the key considerations for designing dose-response studies on rosiglitazone cholinate’s lipid metabolism effects?

Use differentiated 3T3-L1 adipocytes or primary human adipocytes, with doses ranging from 1–100 µM. Measure lipid content via Oil Red O staining and lipolysis via glycerol release assays. Transcriptomic analysis (RNA-seq) of lipid catabolism pathways (e.g., CPT1A, ACSL1) can identify dose-dependent effects . Include insulin and glucose variability controls to account for metabolic context.

Advanced Research Questions

Q. How can researchers reconcile discrepancies between rosiglitazone cholinate’s in vitro anti-inflammatory benefits and its in vivo cardiovascular risks?

Conduct meta-analyses of randomized controlled trials (RCTs) with stratification by patient demographics (e.g., pre-existing cardiovascular disease). For example, a 2007 meta-analysis (42 trials, n=27,847) found a 43% increased myocardial infarction risk (OR 1.43, 95% CI 1.03–1.98), highlighting the need for post-hoc analyses of individual patient data to adjust for confounders like fluid retention . Parallel in vitro studies should compare endothelial cell responses (e.g., NO production) under varying PPAR-γ activation levels.

Q. What methodologies can isolate the effects of rosiglitazone cholinate on preadipocytes versus mature adipocytes in vivo?

Use lineage-tracing models (e.g., Adipoq-CreERT2 mice) to track adipocyte-specific responses. Single-cell RNA sequencing of stromal vascular fraction (SVF) and mature adipocytes can delineate PPAR-γ target genes (e.g., adiponectin) in each population . Co-culture systems with human preadipocytes and adipocytes under rosiglitazone treatment can further clarify paracrine signaling.

Q. How can researchers address off-target effects of rosiglitazone cholinate on KATP channels in mechanistic studies?